![molecular formula C8H12FI B2558180 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287335-04-8](/img/structure/B2558180.png)

1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

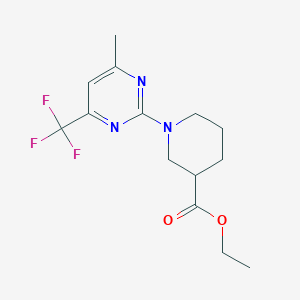

“1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” is a chemical compound that belongs to the class of organic compounds known as bicyclic compounds . It is a derivative of bicyclo[1.1.1]pentane, a high-value bioisostere for various groups . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen .

Synthesis Analysis

The synthesis of “1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” involves radical fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed . The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes via directed bridgehead functionalization has also been reported .Molecular Structure Analysis

The molecular structure of “1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” is based on the bicyclo[1.1.1]pentane scaffold . The unique structure of this molecule has long fascinated organic and theoretical chemists due to its intriguing reactivity .Chemical Reactions Analysis

The reactivity of “1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” is governed by delocalization of electron density within the cage upon reaction . Its reactions with anions and radicals are facilitated by increased delocalization of electron density over the propellane cage during addition .科学的研究の応用

Application in Drug Discovery

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Bicyclo[1.1.1]pentanes (BCPs) are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups that can impart physicochemical benefits on drug candidates .

Methods of Application or Experimental Procedures

The synthesis of BCPs bearing carbon and halogen substituents under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides .

Results or Outcomes

The BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .

Application in Synthesis of Pentafluorosulfanylated Bicyclo[1.1.1]pentanes

Specific Scientific Field

Organic Chemistry

Summary of the Application

Pentafluorosulfanylated bicyclo[1.1.1]pentanes (SF5-BCPs) have potential application in the realm of drug discovery .

Methods of Application or Experimental Procedures

A one-pot iodopentafluorosulfanylation of [1.1.1]propellane with SF5Cl and CH2I2 for the practical synthesis of iodopentafluorosulfanylated bicyclo[1.1.1]pentane (SF5-BCP-I) was developed .

Results or Outcomes

SF5-BCP-I was the first example of SF5-BCPs that could be transformed. The first general method to access SF5-substituted bicyclo[1.1.1]pentane derivatives was demonstrated through photoredox-catalyzed radical addition of SF5-BCP-I to alkenes and alkynes .

将来の方向性

The future directions of “1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” research could involve exploring new chemistry of [1.1.1]propellane and related strained systems that are useful building blocks in organic synthesis . The development of a versatile strategy for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives is also a significant challenge .

特性

IUPAC Name |

1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FI/c9-3-1-2-7-4-8(10,5-7)6-7/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNNUBMUENOGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)CCCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]hydrazine;hydrochloride](/img/structure/B2558101.png)

![2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B2558103.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(4-methoxyphenethyl)hydrazinecarboxamide](/img/structure/B2558107.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2558114.png)

![(4-(Morpholine-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2558115.png)

![N~1~-(2,3-dimethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2558116.png)

![3-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide](/img/structure/B2558118.png)